6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium
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Overview
Description
6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a methyl group attached to the imidazo[1,2-a]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with the imidazo[1,2-a]pyridine core in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been identified as an inhibitor of the FLT3-ITD and BCR-ABL pathways, which are involved in the proliferation of cancer cells . The inhibition of these pathways results in the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in the functional groups attached.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring fused to the pyridine ring and exhibit various biological activities, including antioxidant, antimicrobial, and antitumor properties.
Other heterocyclic compounds: Compounds such as benzothiazoles and coumarins, which also contain heterocyclic rings, are studied for their diverse biological activities.
The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and biological properties.
Properties
Molecular Formula |
C15H14ClN2O+ |
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Molecular Weight |
273.74 g/mol |
IUPAC Name |
6-chloro-2-(3-methoxyphenyl)-1-methylimidazo[1,2-a]pyridin-4-ium |
InChI |
InChI=1S/C15H14ClN2O/c1-17-14(11-4-3-5-13(8-11)19-2)10-18-9-12(16)6-7-15(17)18/h3-10H,1-2H3/q+1 |
InChI Key |
UVKNKOUZPRDZMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=[N+](C=C(C=C2)Cl)C=C1C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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